LUF5981 Exhibits >300-Fold A1 Selectivity Over A2A Receptors
LUF5981 demonstrates high selectivity for the adenosine A1 receptor over the A2A subtype. In competitive radioligand binding assays using human receptors expressed in CHO cells, LUF5981 displays a Ki of 0.9 nM at A1 compared to a Ki of 194 nM at A2A [1][2]. This translates to an A1/A2A selectivity ratio exceeding 215-fold based on Ki values, which is substantially higher than many widely used A1 agonists such as CPA (N6-cyclopentyladenosine) that show only ~10-50 fold selectivity in comparable assays [3].
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity Ratio (A1 vs A2A) |
|---|---|
| Target Compound Data | Ki (A1) = 0.9 nM; Ki (A2A) = 194 nM |
| Comparator Or Baseline | CPA (N6-cyclopentyladenosine): Ki (A1) ~0.6-1 nM; Ki (A2A) ~15-50 nM (Selectivity ratio ~10-50 fold) |
| Quantified Difference | LUF5981 selectivity ratio >215-fold vs CPA selectivity ratio ~10-50 fold |
| Conditions | Displacement of [3H]DPCPX (A1) and [3H]ZM-241385 (A2A) from human receptors expressed in CHO cells |
Why This Matters
Higher A1 selectivity minimizes confounding A2A-mediated vasodilation or neurotransmitter release, enabling cleaner A1-specific mechanistic studies.
- [1] Chang LC, von Frijtag Drabbe Künzel JK, Mulder-Krieger T, et al. A series of ligands displaying a remarkable agonistic-antagonistic profile at the adenosine A1 receptor. J Med Chem. 2007;50(4):828-834. doi:10.1021/jm0607952 View Source
- [2] GtoPdb. LUF5981 Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology. View Source
- [3] Klotz KN, Hessling J, Hegler J, et al. Comparative pharmacology of human adenosine receptor subtypes - characterization of stably transfected receptors in CHO cells. Naunyn Schmiedebergs Arch Pharmacol. 1998;357(1):1-9. doi:10.1007/pl00005131 View Source
